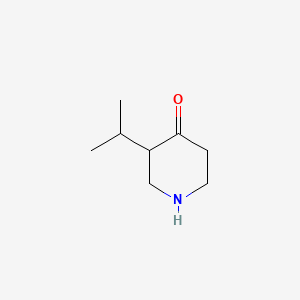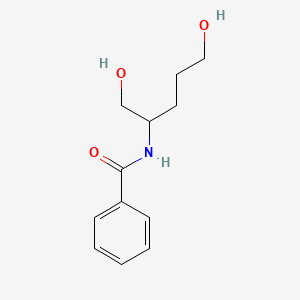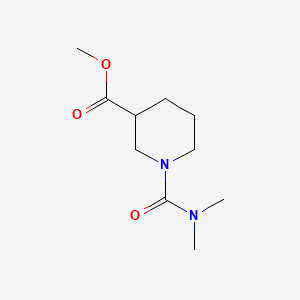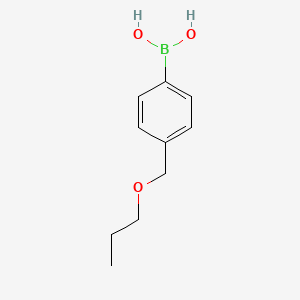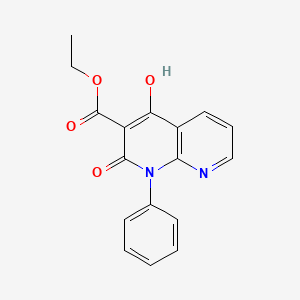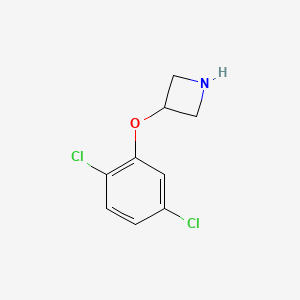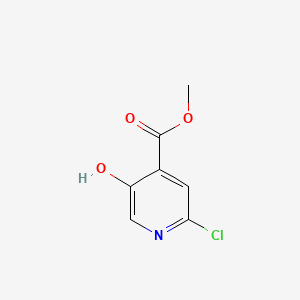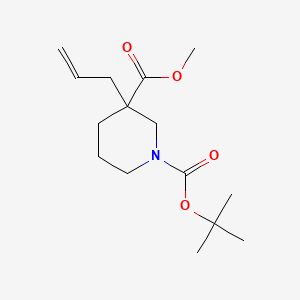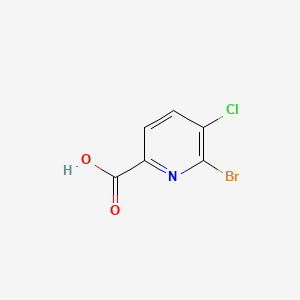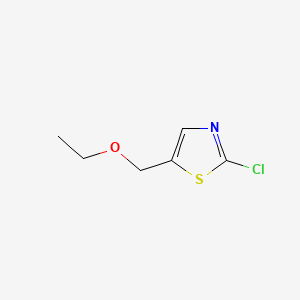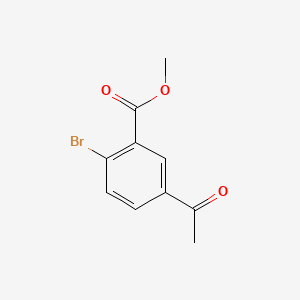![molecular formula C14H10O5 B595968 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid CAS No. 1258628-34-0](/img/structure/B595968.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid is an organic compound that features a benzo[d][1,3]dioxole moiety attached to a hydroxybenzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid typically involves the acylation of 1,3-benzodioxole. One common method includes the use of Friedel-Crafts acylation, where 1,3-benzodioxole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another approach involves the use of palladium-catalyzed cross-coupling reactions, where 5-bromo-1,3-benzodioxole is coupled with a suitable aryl boronic acid under Suzuki-Miyaura conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has been shown to achieve high conversion rates and selectivity .
化学反応の分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic reagents: Nitric acid, bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carboxylic acid, while reduction of the carboxyl group yields an alcohol .
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells by modulating microtubule assembly . The compound targets tubulin, a key protein involved in cell division, thereby disrupting the mitotic process and leading to cell death .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar structure but lacks the hydroxy group.
5-Bromo-1,3-benzodioxole: Contains a bromine atom instead of a hydroxy group.
3,4-(Methylenedioxy)phenylacetic acid: Similar dioxole moiety but different overall structure.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid is unique due to the presence of both the benzo[d][1,3]dioxole and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBLBWCMEKOGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689934 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258628-34-0 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
